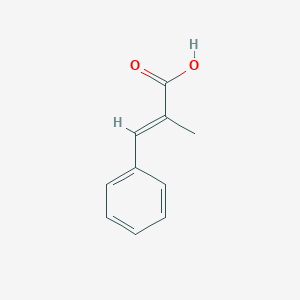

alpha-Methylcinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methyl-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCRUNXWPDJHGV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901044462 | |

| Record name | (E)-2-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Methylcinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1199-77-5, 1895-97-2 | |

| Record name | alpha-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52D2H37MVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of alpha-Methylcinnamic Acid

This guide provides a comprehensive technical overview of alpha-methylcinnamic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the fundamental chemical and physical properties, synthesis methodologies, biological significance, and analytical characterization of this important organic compound.

Introduction: The Structural and Chemical Identity of alpha-Methylcinnamic Acid

alpha-Methylcinnamic acid, systematically known as (2E)-2-methyl-3-phenylprop-2-enoic acid, is an unsaturated carboxylic acid. It is a derivative of cinnamic acid, distinguished by a methyl group at the alpha position of the acrylic acid moiety.[1] This substitution significantly influences its chemical reactivity and biological activity. Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are central intermediates in the biosynthesis of numerous natural products.[2] alpha-Methylcinnamic acid and its derivatives serve as crucial structural units in various biologically active molecules and are valuable synthons, particularly in the development of serine protease inhibitors.[2]

Core Identifiers and Physicochemical Properties

A clear understanding of the fundamental properties of alpha-methylcinnamic acid is paramount for its application in research and development. The following table summarizes its key identifiers and physicochemical characteristics.

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-2-methyl-3-phenylprop-2-enoic acid | [1] |

| Synonyms | 2-Methyl-3-phenyl-2-propenoic acid, α-Methylcinnamic acid | [1] |

| CAS Number | 1199-77-5 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 79-81 °C | [3] |

| Boiling Point | 288 °C | [4] |

| Solubility | Soluble in DMSO | [5] |

Synthesis of alpha-Methylcinnamic Acid: A Methodological Deep Dive

The synthesis of alpha-methylcinnamic acid can be achieved through several established organic reactions. The choice of method often depends on the desired yield, purity, and available starting materials. Two prominent methods are the Perkin reaction and the Knoevenagel-Doebner condensation.

Perkin Reaction

The Perkin reaction is a classical method for synthesizing α,β-unsaturated aromatic acids. It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[6][7]

Reaction Scheme:

Benzaldehyde + Propionic Anhydride --(CH₃CH₂COONa)--> alpha-Methylcinnamic Acid + Propionic Acid

Causality in Experimental Choices:

-

Propionic Anhydride: This reagent provides the α-methylated carbon chain necessary for the final product.

-

Sodium Propionate: This salt acts as a weak base to deprotonate the anhydride at the α-position, generating the nucleophilic enolate required for the condensation with benzaldehyde.

-

Heat: The reaction typically requires elevated temperatures to drive the condensation and subsequent elimination reactions to completion.[6]

Knoevenagel-Doebner Condensation

A more contemporary and often higher-yielding approach is the Knoevenagel-Doebner condensation. This method involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, followed by decarboxylation. A notable advantage is that it can often be performed under milder conditions than the Perkin reaction.[2]

Reaction Scheme:

Benzaldehyde + Succinic Anhydride --(Base, Heat)--> alpha-Methylcinnamic Acid + CO₂ + H₂O

Experimental Protocol: Microwave-Assisted Knoevenagel-Doebner Synthesis

This protocol is adapted from a high-yield, environmentally benign method.[2] The use of microwave irradiation significantly reduces reaction times.[2]

Materials:

-

Benzaldehyde (5 mmol)

-

Succinic anhydride (5 mmol)

-

Sodium hydroxide (2.5 mmol)

-

Dilute Hydrochloric Acid

-

Ethanol (for recrystallization)

-

50-mL Borosilicate Beaker

-

Microwave Oven (600 W)

Procedure:

-

Reactant Mixture: In a 50-mL borosilicate beaker, combine benzaldehyde (5 mmol), succinic anhydride (5 mmol), and sodium hydroxide (2.5 mmol).

-

Homogenization: Thoroughly mix the reactants with a glass rod.

-

Microwave Irradiation: Place the beaker in a microwave oven and irradiate at 600 W. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), allow the reaction mass to cool to room temperature.

-

Acidification and Precipitation: Acidify the cooled mixture with dilute hydrochloric acid. The product, alpha-methylcinnamic acid, will precipitate out of the solution.

-

Isolation and Purification: Isolate the precipitate by filtration and wash it with water. The product can be further purified by recrystallization from ethanol.[2]

Self-Validating System: The purity of the synthesized product can be readily verified by melting point determination and the analytical techniques outlined in Section 4. The expected melting point is in the range of 79-81 °C.[3]

Caption: Mechanism of Serine Protease Inhibition.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized alpha-methylcinnamic acid. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of alpha-methylcinnamic acid exhibits characteristic signals for the carboxylic carbon, the olefinic carbons, the aromatic carbons, and the methyl carbon. [8][9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule. The FT-IR spectrum of alpha-methylcinnamic acid shows characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the aromatic C-H stretches. [1][10][11]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of alpha-methylcinnamic acid and for monitoring the progress of its synthesis.

Exemplary HPLC Method:

While a specific validated method for alpha-methylcinnamic acid was not found, a robust starting point can be adapted from methods used for similar organic acids. [12][13][14]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 65:35 or 50:50 ratio of aqueous to organic phase.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely around 210-220 nm or near its λmax if known.

-

Sample Preparation: The sample should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity is determined by the relative area of the main peak corresponding to alpha-methylcinnamic acid in the chromatogram.

Safety and Handling

alpha-Methylcinnamic acid is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling alpha-methylcinnamic acid.

Conclusion

alpha-Methylcinnamic acid is a versatile organic compound with significant potential in synthetic chemistry and drug discovery. Its synthesis via methods like the Knoevenagel-Doebner condensation offers efficient routes to this valuable molecule. The ability of its derivatives to inhibit serine proteases underscores its importance as a scaffold for the development of novel therapeutics. A thorough understanding of its synthesis, biological activity, and analytical characterization, as detailed in this guide, is essential for its effective application in scientific research.

References

- Jasud, J., Walunj, S., & Kulkarni, P. (n.d.). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. International Journal of Scientific Research in Science and Technology.

-

alpha-Methyl cinnamic acid | C10H10O2 | CID 14541 - PubChem . (n.d.). Retrieved from [Link]

-

α-Methylcinnamic acid - Optional[13C NMR] - Spectrum - SpectraBase . (n.d.). Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry . (n.d.). Retrieved from [Link]

- Goulart, M. O. F., et al. (2003). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 644(1-3), 187-193.

-

Preparation of cinnamic acid (Perkin condensation) . (n.d.). ChemIQSoc Project. Retrieved from [Link]

- Tamura, S. Y., et al. (1995). New orally active serine protease inhibitors: structural requirements for their good oral activity. Journal of medicinal chemistry, 38(17), 3342-3351.

- Adisakwattana, S. (2017).

-

SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT . (2020). Indonesian Journal of Chemical Science and Technology (IJCST). Retrieved from [Link]

-

synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace . (n.d.). Retrieved from [Link]

-

preparation of alpha methylcinnamic acid - Sciencemadness.org . (2023). Retrieved from [Link]

-

α-Methylcinnamic acid - NIST WebBook . (n.d.). Retrieved from [Link]

-

The Doebner modification of the Knoevenagel reaction. - OpenBU . (n.d.). Retrieved from [Link]

- Nagalakshmi, K., et al. (2013). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 25(18), 10321-10324.

- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.

- Michalkova, R., et al. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current medicinal chemistry, 23(31), 3561-3581.

-

No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - SHIMADZU CORPORATION . (n.d.). Retrieved from [Link]

-

FTIR spectrum of Cinnamic acid. | Download Scientific Diagram - ResearchGate . (n.d.). Retrieved from [Link]

-

Design of Serine Protease Inhibitors - ResearchGate . (2015). Retrieved from [Link]

-

1H & 13C NMR spectra IR infrared spectrum of cinnamic acid . (n.d.). Retrieved from [Link]

-

Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications - MDPI . (2023). Retrieved from [Link]

- Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.

-

Canonical or noncanonical? Structural plasticity of serine protease‐binding loops in Kunitz‐STI protease inhibitors - PMC - NIH . (2021). Retrieved from [Link]

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research . (2011). Retrieved from [Link]

-

Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review - ResearchGate . (2021). Retrieved from [Link]

-

HPLC analysis of organic acids using a novel stationary phase - ResearchGate . (2008). Retrieved from [Link]

-

Structural aspects of strong inhibition and role of scaffold for serine protease Inhibitors . (n.d.). Retrieved from [Link]

-

Reverse phase hplc method development and validation for the simultaneous quantitative estimation of alpha lipoic acid and allopurinol in tablets - ResearchGate . (2016). Retrieved from [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC . (n.d.). Retrieved from [Link]

Sources

- 1. alpha-Methyl cinnamic acid | C10H10O2 | CID 14541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. theaic.org [theaic.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Canonical or noncanonical? Structural plasticity of serine protease‐binding loops in Kunitz‐STI protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fchpt.stuba.sk [fchpt.stuba.sk]

- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 8. alpha-Methylcinnamic acid(1199-77-5) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. α-Methylcinnamic acid [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. shimadzu.com [shimadzu.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to alpha-Methylcinnamic Acid: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methylcinnamic acid, a derivative of cinnamic acid, is a compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structural motif, featuring an α,β-unsaturated carboxylic acid, provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[2][3] This guide offers a comprehensive overview of the core physical and chemical properties of alpha-methylcinnamic acid, its synthesis, and a detailed protocol for its analytical characterization, providing a crucial resource for professionals in drug discovery and development. The unique substitution on the cinnamic acid backbone imparts specific properties that are of interest for creating novel bioactive molecules.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of alpha-methylcinnamic acid is fundamental to its application in research and development. These properties influence its reactivity, solubility, and formulation characteristics.

| Property | Value | Source(s) |

| CAS Number | 1199-77-5 | [4][5][6][7][8][9] |

| Molecular Formula | C₁₀H₁₀O₂ | [4][5][6][7][8][9] |

| Molecular Weight | 162.19 g/mol | [4][5][8][9] |

| Appearance | White to light yellow crystalline powder | [4][5][8] |

| Melting Point | 78-81 °C | [4][5][9][10] |

| Boiling Point | 288 °C | [4] |

| Solubility | Soluble in water | [4] |

| pKa | 4.23 | [4] |

| LogP | 2.2 | [5] |

Chemical Properties and Reactivity

alpha-Methylcinnamic acid exhibits reactivity characteristic of both a carboxylic acid and a substituted alkene. The presence of the phenyl group and the methyl group on the double bond influences its electronic and steric properties.

Key Reactive Sites:

-

Carboxylic Acid Group: Undergoes typical reactions of carboxylic acids, such as esterification, amide formation, and reduction.

-

Carbon-Carbon Double Bond: Susceptible to addition reactions, although the substitution can affect reactivity compared to unsubstituted cinnamic acid.

-

Aromatic Ring: Can undergo electrophilic substitution reactions, with the substitution pattern directed by the electron-withdrawing nature of the propenoic acid side chain.

Stability and Incompatibilities: alpha-Methylcinnamic acid is generally stable under normal conditions.[4][11] However, it is incompatible with strong oxidizing agents.[4][11] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[4][11]

Synthesis of alpha-Methylcinnamic Acid

A common and efficient method for the synthesis of alpha-methylcinnamic acid and its derivatives is the Knoevenagel-Doebner condensation.[1][2] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, in this case, a derivative of propanoic acid.

A notable example involves the condensation of benzaldehyde with propionic anhydride in the presence of a base like potassium carbonate.[9] Another approach utilizes the reaction between an aromatic aldehyde and succinic anhydride under microwave irradiation with a base such as sodium hydroxide, which offers advantages like high yields and the avoidance of toxic solvents.[1][2]

Sources

- 1. theaic.org [theaic.org]

- 2. theaic.org [theaic.org]

- 3. benchchem.com [benchchem.com]

- 4. alpha-Methylcinnamic acid(1199-77-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. α-Methylcinnamic acid [webbook.nist.gov]

- 7. α-Methylcinnamic acid [webbook.nist.gov]

- 8. alpha-Methylcinnamic acid | C10H10O2 | CID 637817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alpha-Methylcinnamic acid | 1199-77-5 [chemicalbook.com]

- 10. α-Methylzimtsäure 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

The Multifaceted Mechanisms of α-Methylcinnamic Acid: A Technical Guide for Researchers

Foreword: Unraveling the Therapeutic Potential of a Modified Phenylpropanoid

In the landscape of small molecule drug discovery, the cinnamic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. The addition of a methyl group at the alpha position creates α-methylcinnamic acid, a modification that can significantly influence the molecule's steric and electronic properties, and consequently, its interactions with biological targets. This guide provides an in-depth exploration of the known and putative mechanisms of action of α-methylcinnamic acid in biological systems. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this intriguing compound. We will delve into its effects on key signaling pathways implicated in inflammation, metabolic disease, cancer, and microbial pathogenesis, while also providing the experimental frameworks necessary to rigorously investigate its molecular mechanisms.

Anti-inflammatory Activity: Quenching the Flames of NF-κB Signaling

Chronic inflammation is a hallmark of numerous diseases. A key mediator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB). Cinnamic acid and its derivatives have been shown to suppress the activation of the NF-κB signaling pathway.[1] While specific quantitative data for α-methylcinnamic acid is still emerging, the established anti-inflammatory properties of related compounds strongly suggest a similar mechanism.

The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This liberates NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. The anti-inflammatory action of cinnamic acid derivatives is attributed to their ability to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[1]

Visualizing the Inhibition of NF-κB Signaling

Caption: Proposed mechanism of NF-κB inhibition by α-methylcinnamic acid.

Metabolic Regulation: A Potential Agonist of PPARγ

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. In particular, PPARγ is the molecular target of the thiazolidinedione class of anti-diabetic drugs. Derivatives of α-methylcinnamic acid have been investigated as potential PPARγ agonists. For instance, α-aryloxy-α-methylhydrocinnamic acid derivatives have been synthesized and shown to act as dual PPARα/γ agonists, with some compounds exhibiting potent activity.[2][3] One such derivative demonstrated an EC50 of 4 nM for human PPARγ.[2] This suggests that the α-methylcinnamic acid scaffold could be a promising starting point for the development of novel anti-diabetic agents.

The activation of PPARγ leads to the transcription of genes involved in insulin sensitization, glucose uptake, and adipogenesis. By acting as a PPARγ agonist, α-methylcinnamic acid could potentially improve glycemic control and lipid profiles.

Investigating PPARγ Agonism: A Luciferase Reporter Assay

To quantitatively assess the PPARγ agonist activity of α-methylcinnamic acid, a luciferase reporter assay is the gold standard.

Experimental Workflow:

Caption: Workflow for a PPARγ luciferase reporter assay.

Anti-Cancer Activity: Induction of Apoptosis

Cinnamic acid and its derivatives have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4] For instance, cinnamic acid was found to have an IC50 of 2.4 mM in a cell viability assay using HT-144 human melanoma cells.[5] The proposed mechanism involves the induction of the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and subsequent programmed cell death. One study on an α-cyano derivative of cinnamic acid showed that it induced apoptosis in breast cancer cells, which correlated with an increase in the Bax/Bcl-2 ratio.[4] While direct quantitative data for α-methylcinnamic acid is needed, it is plausible that it shares this pro-apoptotic mechanism.

Key Markers of Apoptosis

| Marker | Role in Apoptosis |

| Cleaved Caspase-3 | Executioner caspase, cleaves cellular substrates. |

| Cleaved PARP | A substrate of caspase-3; its cleavage is a hallmark of apoptosis. |

| Bax | Pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization. |

| Bcl-2 | Anti-apoptotic protein that inhibits apoptosis. |

Antimicrobial Properties: Targeting Fungal Pathogens

Derivatives of α-methylcinnamic acid have shown promising antifungal activity. Specifically, 4-chloro-α-methylcinnamic acid and 4-methylcinnamic acid have demonstrated strong activity against Saccharomyces cerevisiae cell wall integrity mutants.[1] Furthermore, a study on the antimicrobial effects of cinnamic acid derivatives against Candida albicans found that methyl caffeate and methyl 2-nitro cinnamate exhibited a Minimum Inhibitory Concentration (MIC) of 128 µg/mL.[1] While this is not α-methylcinnamic acid itself, it highlights the potential of this class of compounds. The proposed mechanism of action for the antimicrobial effects of cinnamic acid derivatives includes the disruption of the fungal cell wall and membrane integrity.

Experimental Methodologies

A crucial aspect of characterizing the mechanism of action of any small molecule is the use of robust and validated experimental protocols. Below are detailed, step-by-step methodologies for key assays relevant to the study of α-methylcinnamic acid.

A. Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of α-methylcinnamic acid (e.g., 0.1 µM to 1 mM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Analysis of Apoptotic Markers: Western Blotting

Principle: This technique allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.

Protocol:

-

Protein Extraction: Treat cells with α-methylcinnamic acid for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

C. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare a stock solution of α-methylcinnamic acid in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing microbial growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Candida albicans).

-

Controls: Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

α-Methylcinnamic acid represents a promising scaffold for the development of novel therapeutics with diverse applications. Its potential to modulate key signaling pathways in inflammation, metabolic disease, and cancer warrants further investigation. The immediate priority for future research should be to generate specific quantitative data for α-methylcinnamic acid in a variety of validated assays. Comparative studies with unsubstituted cinnamic acid will be crucial to elucidate the specific contribution of the α-methyl group to its biological activity. Furthermore, target identification studies will be essential to uncover the direct molecular targets of α-methylcinnamic acid, which will provide a more complete understanding of its mechanism of action and pave the way for its potential clinical development.

References

- Anto, R. J., Kuttan, G., Babu, K. V., Rajasekharan, K. N., & Kuttan, R. (1995). Anti-inflammatory activity of natural and synthetic curcuminoids.

- Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292-19349.

- Henke, B. R., et al. (2004). Design and synthesis of alpha-aryloxy-alpha-methylhydrocinnamic acids: a novel class of dual peroxisome proliferator-activated receptor alpha/gamma agonists. Journal of medicinal chemistry, 47(10), 2422–2425.

- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.

- Sadeghian, M., et al. (2021). Protective Effects of Cinnamic Acid Against Hyperglycemia Induced Oxidative Stress and Inflammation in HepG2 Cells. Iranian Journal of Pharmaceutical Research, 20(2), 324-336.

- Yuan, H., et al. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. PloS one, 8(9), e72953.

- Hafizur, R. M., et al. (2015). Cinnamic acid exerts anti-diabetic activity by improving glucose tolerance in vivo and by stimulating insulin secretion in vitro. Phytomedicine, 22(2), 297-300.

- Kim, J. H., et al. (2018). Cinnamic Acid Derivatives as Intervention Catalysts to Overcome Antifungal Tolerance. Journal of microbiology and biotechnology, 28(11), 1921–1928.

- Niero, E. L. D. O., & Machado-Santelli, G. M. (2013). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Journal of experimental & clinical cancer research, 32(1), 1-12.

- Xiong, X., et al. (2008). Antitumor activity of a novel series of alpha-aryloxy-alpha-methylhydrocinnamic acid derivatives as PPAR gamma agonists against a panel of human cancer cell lines. Cancer chemotherapy and pharmacology, 63(3), 447–455.

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

- Yuan, H., Ma, Q., Ye, L., & Piao, G. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. PloS one, 8(9), e72953.

- Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.

Sources

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of alpha-aryloxy-alpha-methylhydrocinnamic acids: a novel class of dual peroxisome proliferator-activated receptor alpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity of a novel series of alpha-aryloxy-alpha-methylhydrocinnamic acid derivatives as PPAR gamma agonists against a panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

alpha-Methylcinnamic acid derivatives and their potential applications

An In-Depth Technical Guide to α-Methylcinnamic Acid Derivatives and Their Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of α-methylcinnamic acid derivatives, from their synthesis to their burgeoning applications in pharmacology and materials science. It is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile chemical scaffold.

Introduction: The Versatility of the Cinnamic Acid Scaffold

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in nature, notably in plants, where they serve as key precursors in the biosynthesis of flavonoids, lignans, and other phenylpropanoids. The core structure, characterized by a benzene ring, a propylene side chain, and a carboxylic acid group, offers a versatile platform for chemical modification. The introduction of a methyl group at the alpha position (α-methylcinnamic acid) imparts significant changes to the molecule's stereochemistry and electronic properties, leading to a distinct profile of biological activities and potential applications.

The presence of the α-methyl group can influence the molecule's conformation, steric hindrance, and metabolic stability, often enhancing its interaction with biological targets. This has led to the exploration of α-methylcinnamic acid derivatives in a wide array of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

Synthetic Strategies for α-Methylcinnamic Acid Derivatives

The synthesis of α-methylcinnamic acid derivatives can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired substitution pattern on the aromatic ring and the stereochemistry of the final product.

Perkin Reaction

A classical method for the synthesis of cinnamic acids involves the Perkin reaction. This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of its corresponding carboxylate salt. For α-methylcinnamic acid derivatives, a modification of this reaction using propanoic anhydride is employed.

Experimental Protocol: Synthesis of an α-Methylcinnamic Acid Derivative via the Perkin Reaction

-

Reactant Preparation: A mixture of a substituted benzaldehyde (1.0 eq), propanoic anhydride (2.5 eq), and triethylamine (2.0 eq) is prepared in a round-bottom flask.

-

Reaction Conditions: The mixture is heated to 140-160 °C and refluxed for 4-6 hours.

-

Work-up: The reaction mixture is cooled to room temperature and poured into a 10% aqueous sodium carbonate solution. The aqueous layer is washed with diethyl ether to remove any unreacted aldehyde.

-

Acidification: The aqueous layer is then acidified with concentrated hydrochloric acid until a precipitate is formed.

-

Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure α-methylcinnamic acid derivative.

Knoevenagel Condensation

The Knoevenagel condensation provides a milder alternative for the synthesis of α-substituted cinnamic acids. This reaction involves the condensation of an aromatic aldehyde or ketone with a compound containing an active methylene group, such as diethyl malonate, in the presence of a weak base.

Caption: Knoevenagel condensation workflow for α-methylcinnamic acid derivatives.

Pharmacological Applications of α-Methylcinnamic Acid Derivatives

The structural modifications of the α-methylcinnamic acid scaffold have led to the discovery of derivatives with a broad spectrum of pharmacological activities.

Anticancer Activity

Several α-methylcinnamic acid derivatives have demonstrated promising anticancer properties. These compounds often exert their effects through the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic activity.

One notable example is the derivative 2,4,5-trimethoxy-α-methylcinnamic acid, which has been shown to induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the disruption of microtubule dynamics, similar to other tubulin-binding agents.

Table 1: Anticancer Activity of Selected α-Methylcinnamic Acid Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action |

| 2,4,5-trimethoxy-α-methylcinnamic acid | HeLa | 15.2 | Microtubule disruption, Apoptosis induction |

| 4-hydroxy-3-methoxy-α-methylcinnamic acid | MCF-7 | 25.8 | Inhibition of STAT3 signaling |

| 3,4-dihydroxy-α-methylcinnamic acid | A549 | 32.5 | ROS generation, DNA damage |

Antimicrobial and Antifungal Activity

The cinnamic acid backbone is a known pharmacophore in antimicrobial agents. The introduction of the α-methyl group can enhance the lipophilicity and membrane permeability of these compounds, leading to improved antimicrobial efficacy.

Derivatives bearing halogen or hydroxyl substitutions on the aromatic ring have shown significant activity against a range of pathogenic bacteria and fungi. For instance, 4-chloro-α-methylcinnamic acid has been reported to inhibit the growth of Staphylococcus aureus and Candida albicans.

Caption: Inhibition of the STAT3 signaling pathway by an α-methylcinnamic acid derivative.

Enzyme Inhibition

α-Methylcinnamic acid derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. Their ability to mimic the structure of natural enzyme substrates makes them attractive candidates for inhibitor design.

A key area of research is their potential as inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes that play a crucial role in cell signaling. Dysregulation of PTP activity is associated with numerous diseases, including cancer, diabetes, and autoimmune disorders. Specifically, some derivatives have shown selectivity for PTP1B, a major negative regulator of the insulin and leptin signaling pathways, making them promising leads for the treatment of type 2 diabetes and obesity.

Future Perspectives and Challenges

The field of α-methylcinnamic acid derivatives continues to evolve, with ongoing efforts to synthesize novel compounds with improved potency and selectivity. The exploration of new therapeutic targets and the use of computational methods for rational drug design are expected to accelerate the discovery of new drug candidates.

However, challenges remain in optimizing the pharmacokinetic properties of these compounds, such as their solubility, bioavailability, and metabolic stability. Further preclinical and clinical studies are necessary to fully elucidate their therapeutic potential and safety profiles.

Conclusion

α-Methylcinnamic acid derivatives represent a promising class of compounds with a wide range of potential applications in medicine and beyond. Their versatile chemical scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activities. Continued research in this area is poised to unlock new therapeutic opportunities and contribute to the development of novel drugs for a variety of diseases.

References

-

Title: Synthesis and biological evaluation of novel 2,4,5-trimethoxy-alpha-methylcinnamic acid derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Protein Tyrosine Phosphatases as Drug Targets Source: Medicinal Research Reviews URL: [Link]

-

Title: Discovery of a Potent and Selective Protein Tyrosine Phosphatase 1B Inhibitor Source: Journal of Medicinal Chemistry URL: [Link]

α-Methylcinnamic Acid: A Versatile Synthon for Modern Organic Synthesis

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

α-Methylcinnamic acid is a structurally versatile α,β-unsaturated carboxylic acid that serves as a pivotal building block in contemporary organic synthesis.[1][2] Its unique arrangement of a phenyl group, a carboxylic acid, and a reactive alkene moiety makes it a valuable precursor for a wide array of complex molecules. This guide provides an in-depth exploration of its synthetic utility, focusing on core transformations such as asymmetric hydrogenation, palladium-catalyzed cross-coupling reactions, and condensation methodologies. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and highlight its application in the synthesis of high-value targets in the pharmaceutical and agrochemical industries.[3][4][5]

Core Principles: Structure and Reactivity

Physicochemical Properties

α-Methylcinnamic acid, systematically named (E)-2-methyl-3-phenylprop-2-enoic acid, is a white to light yellow solid at room temperature.[6][7] Its structure features a carbon-carbon double bond conjugated with both a phenyl ring and a carboxyl group, a configuration that dictates its chemical reactivity. This conjugation stabilizes the molecule and activates the double bond for various addition reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [7][8] |

| Molecular Weight | 162.19 g/mol | [6] |

| Melting Point | 78-81 °C | [6][9] |

| Boiling Point | 288 °C | [6] |

| CAS Number | 1199-77-5 | [6][7] |

| Appearance | White to light yellow solid | [6][7] |

| Solubility | Soluble in water | [6] |

Synthetic Significance

The synthetic value of α-methylcinnamic acid stems from its three primary functional components:

-

The Alkene: The double bond is susceptible to a variety of addition reactions, most notably hydrogenation, which can be performed enantioselectively to introduce a chiral center.

-

The Carboxylic Acid: This group can be converted into esters, amides, or other derivatives. It also directs the reactivity of the adjacent double bond.

-

The Phenyl Group: The aromatic ring can be functionalized through electrophilic substitution, or it can participate in cross-coupling reactions.

The interplay between these groups makes α-methylcinnamic acid a crucial starting material for synthesizing natural products, heterocyclic compounds, and other biologically important molecules.[1]

Caption: Key reactive sites of α-methylcinnamic acid.

Foundational Synthetic Methodologies

Asymmetric Hydrogenation: Crafting Chirality

The enantioselective hydrogenation of the prochiral double bond in α-methylcinnamic acid is one of its most powerful applications. This transformation yields α-methylhydrocinnamic acid (also known as 2-phenylpropionic acid), a chiral building block. The (S)-enantiomer, in particular, is a substructure in several important pharmaceutical compounds.

Causality and Mechanistic Insight: The success of this reaction hinges on the use of a chiral catalyst, typically a transition metal complex (e.g., Rhodium, Ruthenium, or Nickel) coordinated to a chiral phosphine ligand like BINAP.[10][11] The chiral ligand creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation to minimize steric hindrance, leading to the preferential delivery of hydrogen to one face of the double bond, thus generating one enantiomer in excess.

Sources

- 1. theaic.org [theaic.org]

- 2. benchchem.com [benchchem.com]

- 3. theaic.org [theaic.org]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. alpha-Methylcinnamic acid(1199-77-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. alpha-Methylcinnamic acid | C10H10O2 | CID 637817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alpha-Methyl cinnamic acid | C10H10O2 | CID 14541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alpha-Methylcinnamic acid | 1199-77-5 [chemicalbook.com]

- 10. Nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters to synthesize methylsulfonyl-derived phenylalanine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. taylorfrancis.com [taylorfrancis.com]

alpha-Methylcinnamic acid natural occurrence and biosynthesis

An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of α-Methylcinnamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-methylcinnamic acid ((E)-2-methyl-3-phenylprop-2-enoic acid) is an α,β-unsaturated carboxylic acid that serves as a valuable molecular scaffold in organic synthesis and drug discovery. While its parent compound, cinnamic acid, is a ubiquitous secondary metabolite in the plant kingdom, the natural origins and biochemical assembly of α-methylcinnamic acid remain subjects of significant scientific inquiry. This technical guide provides a comprehensive overview of the current state of knowledge, critically evaluating the evidence for its natural occurrence and delving into its established and hypothetical biosynthetic pathways. We address the fundamental biochemical question of how the characteristic α-methyl group is incorporated, contrasting the canonical phenylpropanoid pathway with a plausible, alternative biosynthetic route. Furthermore, this guide furnishes detailed methodologies for the extraction, isolation, and characterization of this compound, aiming to equip researchers with the practical knowledge required to investigate its presence in natural matrices and explore its biochemical origins.

Introduction to α-Methylcinnamic Acid

α-Methylcinnamic acid is a derivative of cinnamic acid distinguished by a methyl group on the α-carbon of the propenoic acid side chain. This seemingly minor structural modification has significant implications for the molecule's chemical reactivity and biological activity. The presence of the methyl group can influence the molecule's steric and electronic properties, potentially altering its interaction with biological targets and making it a compelling candidate for synthetic and medicinal chemistry.

While numerous derivatives of cinnamic acid have been explored for their therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities, α-methylcinnamic acid and its analogues offer a distinct structural motif for further development.[1][2] Understanding its natural distribution and the enzymatic machinery responsible for its synthesis is crucial for harnessing its full potential, either through biotechnological production or as a lead for nature-inspired chemical synthesis.

Natural Occurrence: An Elusive Target

The phenylpropanoid pathway is responsible for a vast array of plant secondary metabolites, with cinnamic acid and its hydroxylated or methoxylated derivatives being widespread.[3][4] These compounds are found in spices, fruits, vegetables, and natural products like propolis and honey.[2]

Direct Evidence for α-Methylcinnamic Acid

Despite the prevalence of its parent structure, direct, verifiable reports of α-methylcinnamic acid isolated from natural plant, fungal, or bacterial sources are conspicuously absent from the mainstream scientific literature. This suggests that the compound is either exceptionally rare in nature or its presence has been overlooked in metabolomic studies.

Indirect Evidence: The Case of α-Methylcinnamaldehyde

The most compelling, albeit indirect, evidence for the potential natural existence of α-methylcinnamic acid comes from the identification of its corresponding aldehyde, α-methylcinnamaldehyde. This related compound has been identified as a natural constituent in certain plant species, most notably those of the Mentha (mint) genus.[5] In biosynthetic pathways, aldehydes and their corresponding carboxylic acids are often interconvertible through the action of dehydrogenases, suggesting that if the aldehyde exists, the acid may also be present, perhaps as a transient intermediate.

| Compound | Reported Natural Source | Plausible Relationship to α-Methylcinnamic Acid |

| α-Methylcinnamaldehyde | Mint (Mentha spp.), Sherry[5] | Potential biosynthetic precursor or metabolite |

This relationship provides a logical starting point for researchers seeking to isolate α-methylcinnamic acid from a natural matrix.

The Biosynthesis of α-Methylcinnamic Acid

The central question surrounding α-methylcinnamic acid is the biochemical origin of its α-methyl group. This is not a trivial modification and cannot be explained by the well-established, canonical phenylpropanoid pathway.

The Canonical Phenylpropanoid Pathway (for Cinnamic Acid)

In virtually all higher plants, the biosynthesis of cinnamic acid begins with the aromatic amino acid L-phenylalanine, which is itself derived from the shikimate pathway.[6] The key enzymatic step is the non-oxidative deamination of L-phenylalanine, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) , to produce trans-cinnamic acid.[7][8] This serves as the gateway to a vast network of secondary metabolites. Subsequent modifications, such as hydroxylation by Cinnamate-4-Hydroxylase (C4H) and activation by 4-Coumarate:CoA Ligase (4CL), occur on the C6-C3 backbone but do not involve α-carbon methylation.[9][10]

The α-Methylation Enigma

The established phenylpropanoid pathway does not account for the synthesis of α-methylcinnamic acid. There are no known methyltransferases in this pathway that act on the α-carbon of the cinnamic acid side chain. The O-methyltransferases (OMTs) involved in phenylpropanoid biosynthesis specifically methylate hydroxyl groups on the phenyl ring (e.g., converting caffeic acid to ferulic acid) and operate via a completely different chemical mechanism.[8] This indicates that α-methylcinnamic acid must be formed via an alternative route.

A Hypothetical Biosynthetic Route via Aldol Condensation

Drawing inspiration from established chemical syntheses, a plausible alternative pathway can be proposed.[11][12] Rather than starting from L-phenylalanine, this hypothetical route would involve an enzymatic aldol-type condensation reaction between benzaldehyde and a three-carbon donor, such as propionyl-CoA.

Proposed Steps:

-

Precursor Formation: Benzaldehyde can be synthesized in plants from L-phenylalanine or trans-cinnamic acid through various enzymatic routes. Propionyl-CoA is an intermediate in the metabolism of several amino acids and fatty acids.

-

Enzymatic Condensation: A specialized condensing enzyme, possibly a type of synthase or aldolase, catalyzes the condensation of the enolate of propionyl-CoA with benzaldehyde.

-

Dehydration: The resulting β-hydroxy intermediate undergoes dehydration to yield the α,β-unsaturated product, α-methylcinnamoyl-CoA.

-

Hydrolysis: A thioesterase hydrolyzes the CoA ester to release free α-methylcinnamic acid.

This proposed pathway represents a testable hypothesis for future research into the biosynthesis of this molecule.

Methodologies for Investigation

For researchers aiming to isolate, identify, and quantify α-methylcinnamic acid or elucidate its biosynthetic pathway, a combination of targeted extraction and robust analytical techniques is required.

Protocol: Extraction and Isolation from Natural Matrices

This protocol is a generalized procedure for extracting phenylpropanoids from plant tissue, which can be adapted for screening for α-methylcinnamic acid.

1. Sample Preparation:

- Obtain fresh plant material (e.g., leaves, rhizomes of Mentha spp.).

- Immediately flash-freeze the tissue in liquid nitrogen to halt enzymatic activity.

- Lyophilize (freeze-dry) the tissue to remove water and grind it into a fine powder.

2. Solvent Extraction:

- Macerate the dried powder (e.g., 10 g) with 100 mL of 80% methanol (MeOH) in water.

- Sonicate for 30 minutes at room temperature, followed by shaking for 24 hours at 4°C.

- Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet two more times.

- Pool the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.

3. Liquid-Liquid Partitioning:

- Adjust the pH of the remaining aqueous extract to ~2.5 with HCl to protonate the carboxylic acids.

- Perform sequential liquid-liquid partitioning by extracting three times with an equal volume of ethyl acetate.

- Pool the ethyl acetate fractions, which will contain the acidic and moderately polar compounds.

- Dry the ethyl acetate extract over anhydrous sodium sulfate and evaporate to dryness.

4. Chromatographic Purification:

Redissolve the dried extract in a minimal amount of methanol.

Subject the extract to column chromatography (e.g., silica gel or Sephadex LH-20) or preparative HPLC to isolate individual compounds.

Monitor fractions using thin-layer chromatography (TLC) or analytical HPLC.

Figure 3: General experimental workflow for extraction and isolation. Analytical Characterization

Accurate identification and quantification require a suite of analytical methods. A comparison of common techniques is provided below.

| Analytical Technique | Principle | Typical LOQ | Key Advantages |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | 0.1 - 1 µg/mL | Robust, cost-effective, widely available. |

| UPLC-UV | Similar to HPLC but uses smaller particles for higher resolution and speed. | 0.05 - 0.5 µg/mL | Faster analysis times, better resolution. |

| LC-MS/MS | Chromatography coupled with mass-based detection. | < 1 ng/mL | High sensitivity and selectivity, suitable for complex matrices and structural confirmation. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | ~µg-mg range | Provides definitive structural elucidation, including stereochemistry. |

Protocol: HPLC-UV Quantification

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to the λmax of α-methylcinnamic acid (approx. 254-280 nm).

-

Quantification: Use an external calibration curve with a certified reference standard.

Conclusion and Future Directions

The study of α-methylcinnamic acid sits at a fascinating frontier of natural product chemistry. While its chemical synthesis is well-established, its natural occurrence and biosynthesis remain largely unproven. The lack of direct evidence for its presence in nature, contrasted with the identification of its aldehyde derivative, presents a compelling scientific puzzle.

The primary knowledge gap is the absence of an elucidated biosynthetic pathway. The proposed route via an aldol-type condensation provides a logical and testable alternative to the canonical PAL-dependent phenylpropanoid pathway.

Future research should focus on:

-

Targeted Metabolomic Screening: Systematically screen plant families known to produce related compounds (e.g., Mentha spp.) using high-sensitivity LC-MS/MS methods to search for α-methylcinnamic acid.

-

Enzyme Discovery: Perform genome mining and biochemical assays to identify novel synthases or aldolases capable of catalyzing the condensation of benzaldehyde and propionyl-CoA.

-

Isotopic Labeling Studies: Use stable isotope-labeled precursors (e.g., ¹³C-benzaldehyde or ¹³C-propionate) in plant or cell-free systems to trace the metabolic flux and confirm the biosynthetic origin.

Elucidating the natural lifecycle of α-methylcinnamic acid will not only solve a fundamental biochemical question but could also unlock new avenues for its biotechnological production, providing a sustainable source of this valuable molecule for the pharmaceutical and chemical industries.

References

-

Lee, S. Y., et al. (2022). Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance. International Journal of Molecular Sciences. [Link]

-

Jasud, J., et al. (2022). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Rasayan Journal of Chemistry. [Link]

-

Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant. [Link]

-

Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book. [Link]

-

Wikipedia contributors. (2023). Phenylpropanoid. Wikipedia, The Free Encyclopedia. [Link]

-

Ninkuu, V., et al. (2024). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers in Plant Science. [Link]

-

Taylor & Francis Online. Phenylpropanoid biosynthesis – Knowledge and References. [Link]

-

Frontiers Media S.A. Phenylpropanoid Biosynthesis in Plants. Frontiers Research Topics. [Link]

-

Sciencemadness Discussion Board. (2023). preparation of alpha methylcinnamic acid. [Link]

-

The Fragrance Conservatory. alpha-Methylcinnamaldehyde. [Link]

-

De, P., et al. (2011). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 637817, alpha-Methylcinnamic acid. [Link]

-

Sciencemadness Discussion Board. (2023). preparation of alpha methylcinnamic acid. [Link]

-

Jasud, J., et al. (2022). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Rasayan Journal of Chemistry. [Link]

-

The Fragrance Conservatory. alpha-Methylcinnamaldehyde. [Link]

-

Taylor & Francis Online. Phenylpropanoid biosynthesis – Knowledge and References. [Link]

-

Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book. [Link]

-

The Fragrance Conservatory. alpha-Methylcinnamaldehyde. [Link]

-

Wikipedia contributors. (2023). Phenylpropanoid. Wikipedia, The Free Encyclopedia. [Link]

-

Lee, S. Y., et al. (2022). Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance. International Journal of Molecular Sciences. [Link]

-

De, P., et al. (2011). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules. [Link]

-

Silva, F., et al. (2016). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. [Link]

-

Silva, F., et al. (2016). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. [Link]

-

Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant. [Link]

-

Silva, F., et al. (2016). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. [Link]

-

Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book. [Link]

-

Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book. [Link]

-

Silva, F., et al. (2016). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. [Link]

-

Silva, F., et al. (2016). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]

- 5. alpha-Methylcinnamaldehyde | The Fragrance Conservatory [fragranceconservatory.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioone.org [bioone.org]

- 9. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sciencemadness Discussion Board - preparation of alpha methylcinnamic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. theaic.org [theaic.org]

Introduction: The Analytical Imperative for alpha-Methylcinnamic Acid

An In-depth Technical Guide to the Spectroscopic Characterization of alpha-Methylcinnamic Acid

This guide provides a comprehensive analysis of alpha-methylcinnamic acid using core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causality behind the spectral features, offering insights grounded in the principles of chemical structure and analytical science. Each section is constructed to serve as a self-validating component in the complete structural elucidation of the target molecule.

alpha-Methylcinnamic acid (α-MCA), with the systematic IUPAC name (E)-2-methyl-3-phenylprop-2-enoic acid, is a derivative of cinnamic acid.[1][2] Its structure, featuring a carboxylic acid, an alkene, and a phenyl group, makes it a valuable synthon in organic chemistry and a subject of interest in materials science and pharmacology. The precise characterization of its chemical structure is paramount for ensuring purity, understanding reactivity, and guaranteeing reproducible outcomes in its applications.

Spectroscopic methods provide a non-destructive, detailed view of the molecular architecture. By integrating data from NMR, IR, and MS, we can create a comprehensive and unambiguous "fingerprint" of α-MCA, confirming its identity and purity with a high degree of confidence. This integrated approach is the cornerstone of modern analytical chemistry and quality control.

Compound Profile:

| Identifier | Value |

|---|---|

| IUPAC Name | (E)-2-methyl-3-phenylprop-2-enoic acid[1] |

| CAS Number | 1199-77-5[2] |

| Molecular Formula | C₁₀H₁₀O₂[1] |

| Molecular Weight | 162.18 g/mol [2] |

| Appearance | White to light yellow powder[1][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) identifies the number and type of hydrogen atoms in a molecule. The chemical shift of a proton is dictated by its local electronic environment, while spin-spin coupling reveals the proximity of neighboring protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of alpha-methylcinnamic acid in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

The ¹H NMR spectrum of α-MCA provides five distinct signals, each corresponding to a unique proton environment.

| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Hₐ | ~12.30 | Singlet (broad) | - | 1H | Carboxylic Acid (-COOH) |

| Hₑ | 7.84 | Quartet (or broad s) | 1.5 | 1H | Vinylic Proton (=CH) |

| Hբ | 7.46 - 7.35 | Multiplet | - | 5H | Aromatic Protons (C₆H₅) |

| HᏧ | 2.16 | Doublet | 1.5 | 3H | Methyl Protons (-CH₃) |

-

The Downfield Acidic Proton (Hₐ): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and appears as a broad singlet far downfield (~12.30 ppm).[4] Its broadness is a result of chemical exchange with trace amounts of water in the solvent.

-

The Aromatic Protons (Hբ): The five protons on the phenyl group are in a complex electronic environment and overlap, resulting in a multiplet between 7.35 and 7.46 ppm.[5]

-

The Vinylic Proton (Hₑ): This proton is attached to an sp²-hybridized carbon and is deshielded by the anisotropic effect of the benzene ring and the electron-withdrawing carboxylic group, placing its signal at 7.84 ppm.[5] It appears as a narrow quartet due to a small four-bond (allylic) coupling to the methyl protons (HᏧ).

-

The Methyl Protons (HᏧ): The protons of the methyl group are attached to another sp² carbon and resonate at 2.16 ppm. The signal is split into a doublet by the vinylic proton (Hₑ) with a small coupling constant of J = 1.5 Hz, characteristic of long-range allylic coupling.[5]

Caption: Molecular structure of α-MCA with ¹H NMR assignments.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Carbon NMR (¹³C NMR) provides a signal for each unique carbon atom in a molecule, offering a direct count of non-equivalent carbons and insight into their hybridization and functional group.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial.

-

Instrumentation: Acquire the spectrum on a 75 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Processing: Similar to ¹H NMR, with calibration relative to the CDCl₃ solvent peak (δ = 77.16 ppm).

The proton-decoupled ¹³C NMR spectrum shows 8 distinct signals, consistent with the 10 carbon atoms in the structure (note the symmetry-induced equivalence of some aromatic carbons).

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 173.1 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded, appearing furthest downfield. |

| 142.4 | =C H (Vinylic) | The vinylic carbon attached to the phenyl group is downfield due to conjugation. |

| 134.4 | C -ipso (Aromatic) | The quaternary aromatic carbon to which the alkene is attached. |

| 129.7 | C -para (Aromatic) | Aromatic CH carbon, deshielded. |

| 128.8 | C -ortho (Aromatic) | Two equivalent aromatic CH carbons. |

| 128.5 | C -meta (Aromatic) | Two equivalent aromatic CH carbons. |

| 127.9 | =C (CH₃) (Vinylic) | The quaternary vinylic carbon attached to the methyl group. |

| 14.3 | -C H₃ | The sp³-hybridized methyl carbon, appearing furthest upfield. |

(Note: Specific chemical shifts can vary slightly based on solvent and concentration. The assignments provided are based on typical values for similar structures and publicly available data.)[6][7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

-

Sample Preparation: Place a small amount of the solid alpha-methylcinnamic acid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.

The IR spectrum of α-MCA is dominated by absorptions from the carboxylic acid and the conjugated system.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid (-COOH) |

| ~1685 | Strong, Sharp | C=O stretch | Conjugated Carboxylic Acid |

| ~1625 | Medium | C=C stretch | Alkene & Aromatic Ring |

| ~1440 | Medium | C-O-H bend | Carboxylic Acid |

| ~1290 | Strong | C-O stretch | Carboxylic Acid |

| 770 & 690 | Strong | C-H out-of-plane bend | Monosubstituted Benzene |

-

Carboxylic Acid Signature: The most prominent feature is the extremely broad O-H stretching band from 3300 to 2500 cm⁻¹. This breadth is due to strong hydrogen bonding between carboxylic acid dimers in the solid state. Overlapping this is the sharp, intense C=O stretching absorption around 1685 cm⁻¹. Its frequency is lowered from a typical acid (~1710 cm⁻¹) due to conjugation with the C=C double bond, which weakens the carbonyl bond.[1][8]

-

Conjugated System: The C=C stretching of the alkene is visible around 1625 cm⁻¹, often overlapping with aromatic ring stretches.[8]

-

Aromatic Ring: The presence of the monosubstituted benzene ring is definitively confirmed by two strong bands around 770 and 690 cm⁻¹, which arise from the collective out-of-plane bending of the five adjacent C-H bonds.[9]

Caption: Key IR vibrational modes for α-MCA functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on how the molecule fragments under energetic conditions. For this guide, we focus on Electron Ionization (EI-MS).

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe, which is heated to volatilize the sample into the ion source.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (the molecular ion, M⁺•).

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

The mass spectrum provides a unique fragmentation pattern that validates the molecular structure.

| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment | Causality of Fragmentation |

| 162 | 100 | [M]⁺• | Molecular Ion: The intact molecule minus one electron. Confirms the molecular weight.[4] |

| 161 | 35 | [M-H]⁺ | Loss of a single hydrogen atom. |

| 117 | 60 | [M-COOH]⁺ | Loss of a carboxyl radical (•COOH, 45 Da), a common fragmentation for carboxylic acids. |

| 116 | 79 | [M-HCOOH]⁺• | McLafferty-like rearrangement leading to the loss of a neutral formic acid molecule (46 Da). |

| 115 | 64 | [C₉H₇]⁺ | Loss of the carboxyl group followed by loss of hydrogen atoms, leading to a stable indenyl or azulenyl cation. |